

Unveiling the Antidiabetic Potential of 4,5-Dicaffeoylquinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Dicaffeoylquinic acid

Cat. No.: B190392

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus remains a global health challenge, necessitating the exploration of novel therapeutic agents. Among the myriad of natural compounds under investigation, **4,5-Dicaffeoylquinic acid** (4,5-DCQA), a phenolic compound found in various plants, has emerged as a promising candidate for its antidiabetic properties. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and quantitative data associated with the antidiabetic effects of 4,5-DCQA. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential in the management of diabetes.

Core Antidiabetic Mechanisms of 4,5-Dicaffeoylquinic Acid

4,5-Dicaffeoylquinic acid exerts its antidiabetic effects through a multi-pronged approach, primarily by inhibiting key carbohydrate-hydrolyzing enzymes and modulating critical intracellular signaling pathways involved in glucose homeostasis.

Inhibition of Carbohydrate-Hydrolyzing Enzymes

Postprandial hyperglycemia, a hallmark of type 2 diabetes, is largely influenced by the rapid digestion of carbohydrates in the small intestine. 4,5-DCQA has been shown to effectively

inhibit the activity of α -glucosidase and α -amylase, enzymes crucial for the breakdown of complex carbohydrates into absorbable monosaccharides.

- **α -Glucosidase Inhibition:** By inhibiting α -glucosidase, 4,5-DCQA delays the cleavage of disaccharides and oligosaccharides into glucose, thereby slowing down glucose absorption and mitigating sharp spikes in blood glucose levels after meals.
- **α -Amylase Inhibition:** 4,5-DCQA also demonstrates inhibitory activity against α -amylase, the enzyme responsible for the initial breakdown of starch into smaller oligosaccharides. This action further contributes to the delayed digestion of carbohydrates.

Inhibition of Dipeptidyl Peptidase-4 (DPP-IV)

Dipeptidyl peptidase-4 (DPP-IV) is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Incretins play a vital role in glucose regulation by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, 4,5-DCQA prolongs the action of incretins, leading to enhanced insulin secretion and improved glycemic control.

Modulation of Intracellular Signaling Pathways

4,5-Dicaffeoylquinic acid has been demonstrated to influence key signaling pathways that are central to glucose metabolism and insulin sensitivity.

- **PI3K/Akt Signaling Pathway:** The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates glucose uptake into muscle and adipose tissues. Studies have shown that dicaffeoylquinic acids can upregulate the phosphorylation of PI3K and Akt, suggesting a mechanism for improved insulin sensitivity and glucose uptake.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **AMP-Activated Protein Kinase (AMPK) Signaling Pathway:** AMPK acts as a cellular energy sensor. Its activation triggers a cascade of events that promote glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes. Dicaffeoylquinic acids have been found to upregulate AMPK, contributing to their beneficial effects on glucose and lipid metabolism.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Data on the Antidiabetic Effects of 4,5-Dicaffeoylquinic Acid

The following tables summarize the available quantitative data on the inhibitory activities and in vivo effects of **4,5-Dicaffeoylquinic acid** and related compounds.

Table 1: In Vitro Enzyme Inhibitory Activity of Dicaffeoylquinic Acid Derivatives

Compound	Target Enzyme	IC50 Value	Source
4,5-Dicaffeoylquinic acid	α -Glucosidase	Weak activity (IC50: 900.04 \pm 29.2 μ g/mL)	[4]
3,5-Dicaffeoylquinic acid	α -Glucosidase	Moderate activity (IC50 not specified)	[4]
3,4-Dicaffeoylquinic acid methyl ester	α -Glucosidase	Moderate activity (IC50: 250.42 \pm 8.44 μ g/mL)	[4]
4,5-Dicaffeoylquinic acid	α -Amylase	Moderate activity (IC50 not specified)	[4]
3,4-Dicaffeoylquinic acid methyl ester	α -Amylase	High activity (IC50: 1.51 \pm 0.01 μ g/mL)	[4]
Dicaffeoylquinic acids (unspecified)	DPP-IV	Greatly inhibited (IC50 not specified)	[5]

Table 2: In Vivo Antidiabetic Effects of Dicaffeoylquinic Acid-Enriched Extracts

Extract Source	Animal Model	Dosage	Duration	Key Findings	Source
Gynura divaricata (rich in 3,5- and 4,5-dicaffeoylquinic acids)	Diabetic mice	Not specified	Not specified	Decreased blood glucose level, reduced pancreatic apoptosis, enhanced β -cell regeneration.	[4]
Ilex kudingcha (containing 3,4-, 3,5-, and 4,5-Dicaffeoylquinic acid)	High-fat diet/streptozotocin-induced diabetic mice	Not specified	Not specified	Alleviated diabetic symptoms, modulated gut microbiota, enhanced intestinal barrier integrity, improved glycolipid metabolism.	[1] [2] [3]

Artemisia argyi (ethyl acetate fraction containing 4,5-diCQA)	High-fat diet- induced cognitive dysfunction in mice	Not specified	Not specified	Improved cognitive function, inhibited reduction of neurotransmit ters, reduced oxidative stress and mitochondrial dysfunction.	[6]
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Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

α -Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α -glucosidase, using p-nitrophenyl- α -D-glucopyranoside (pNPG) as a substrate.

Materials:

- α -Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- α -D-glucopyranoside (pNPG)
- Phosphate buffer (0.1 M, pH 6.8)
- **4,5-Dicaffeoylquinic acid** (test compound)
- Acarbose (positive control)
- Sodium carbonate (Na_2CO_3) solution (0.2 M)
- 96-well microplate reader

Procedure:

- Prepare a solution of α -glucosidase (e.g., 0.2 U/mL) in phosphate buffer.
- Prepare various concentrations of the test compound (4,5-DCQA) and the positive control (acarbose) in the buffer.
- In a 96-well plate, add 50 μ L of the test compound or control solution to each well.
- Add 50 μ L of the α -glucosidase solution to each well and pre-incubate the mixture at 37°C for 10 minutes.
- Initiate the reaction by adding 50 μ L of pNPG solution (e.g., 5 mM) to each well.
- Incubate the plate at 37°C for 20 minutes.
- Stop the reaction by adding 100 μ L of Na_2CO_3 solution.
- Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
- Calculate the percentage of inhibition using the following formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ Where Abs_control is the absorbance of the reaction without the inhibitor, and Abs_sample is the absorbance of the reaction with the inhibitor.
- Determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition.

α -Amylase Inhibition Assay

This assay measures the inhibition of α -amylase activity using the 3,5-dinitrosalicylic acid (DNSA) method, which quantifies the reducing sugars produced from starch hydrolysis.

Materials:

- Porcine pancreatic α -amylase
- Soluble starch solution (1% w/v)
- Phosphate buffer (0.02 M, pH 6.9, containing 0.006 M NaCl)

- **4,5-Dicaffeoylquinic acid** (test compound)
- Acarbose (positive control)
- 3,5-Dinitrosalicylic acid (DNSA) reagent
- Spectrophotometer

Procedure:

- Prepare a solution of α -amylase (e.g., 2 units/mL) in phosphate buffer.
- Prepare various concentrations of the test compound and positive control in the buffer.
- In test tubes, mix 200 μ L of the test compound or control solution with 200 μ L of the α -amylase solution.
- Pre-incubate the mixture at 30°C for 10 minutes.
- Add 200 μ L of the starch solution to each tube to start the reaction and incubate for 3 minutes.^[7]
- Terminate the reaction by adding 200 μ L of DNSA reagent.^[7]
- Boil the tubes in a water bath at 85-90°C for 10 minutes to allow for color development.^[7]
- Cool the tubes to room temperature and dilute the mixture with 5 mL of distilled water.^[7]
- Measure the absorbance at 540 nm using a spectrophotometer.^[8]
- Calculate the percentage of inhibition using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
- Determine the IC₅₀ value.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay (Fluorometric)

This assay quantifies DPP-IV inhibitory activity by measuring the fluorescence of aminomethylcoumarin (AMC) released from the substrate Gly-Pro-AMC.

Materials:

- Human recombinant DPP-IV enzyme
- Gly-Pro-AMC (substrate)
- Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- **4,5-Dicaffeoylquinic acid** (test compound)
- Sitagliptin or Vildagliptin (positive control)
- 96-well black microplate
- Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

- Prepare a solution of DPP-IV enzyme in Tris-HCl buffer.
- Prepare various concentrations of the test compound and positive control in the buffer.
- In a 96-well black microplate, add 30 μ L of the test compound or control solution to each well.^[9]
- Add 10 μ L of the DPP-IV enzyme solution to each well and incubate at 37°C for 10 minutes.^[9]
- Prepare the substrate solution (Gly-Pro-AMC) in the buffer.
- Initiate the reaction by adding 50 μ L of the substrate solution to each well.^[9]
- Incubate the plate at 37°C for 30 minutes.
- Measure the fluorescence intensity at the specified excitation and emission wavelengths.

- Calculate the percentage of inhibition: % Inhibition = $[(\text{Fluorescence_control} - \text{Fluorescence_sample}) / \text{Fluorescence_control}] \times 100$
- Determine the IC50 value.

In Vitro Glucose Uptake Assay using 2-NBDG

This cell-based assay measures the uptake of a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)), into cells like 3T3-L1 adipocytes.

Materials:

- Differentiated 3T3-L1 adipocytes (or other relevant cell line)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
- 2-NBDG
- **4,5-Dicaffeoylquinic acid** (test compound)
- Insulin (positive control)
- Fluorescence microscope or flow cytometer

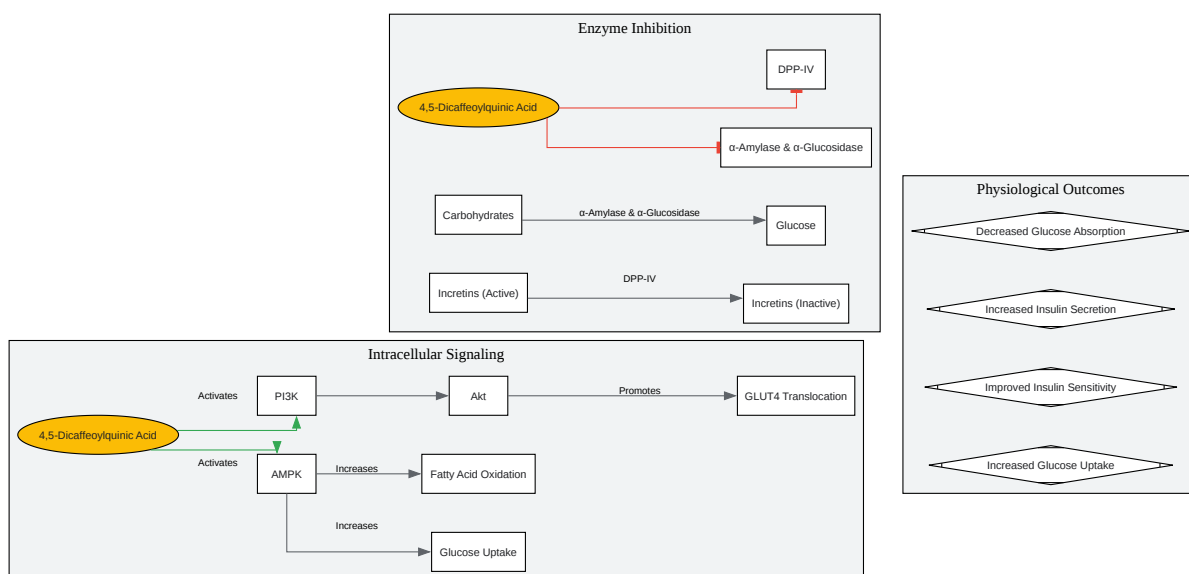
Procedure:

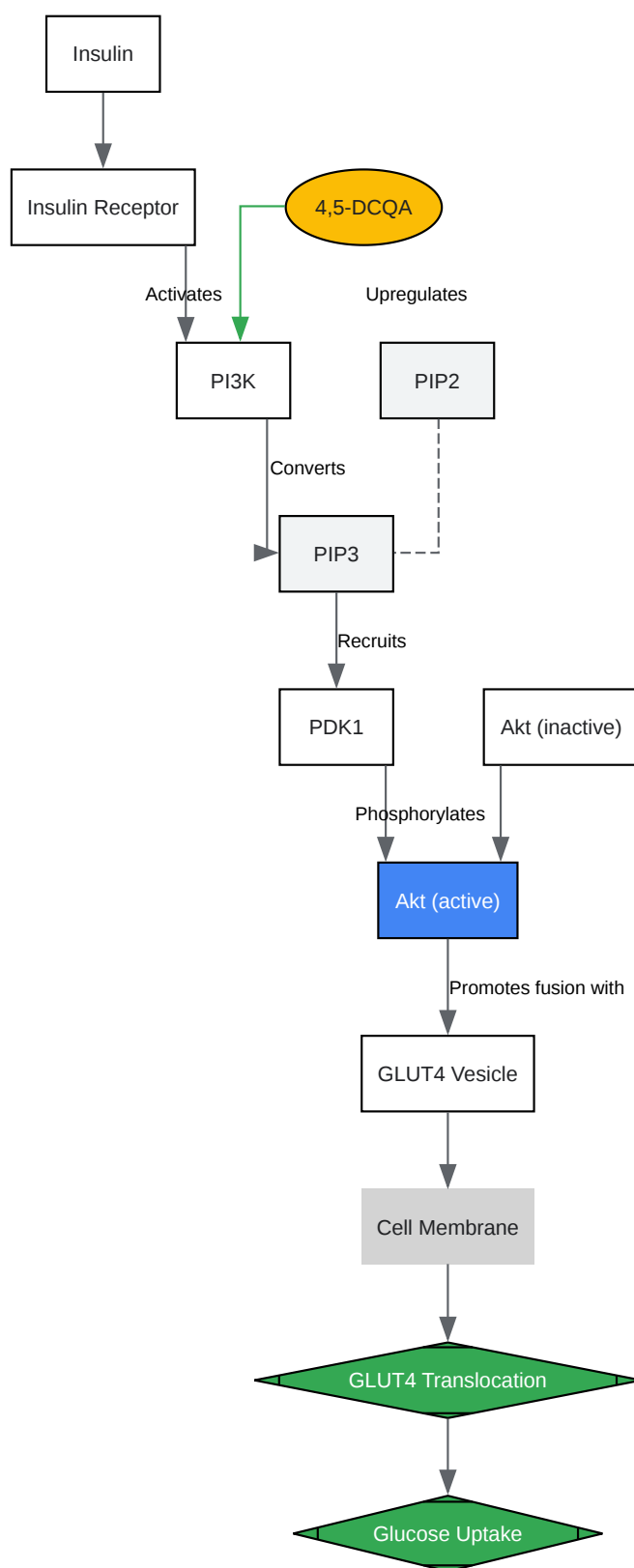
- Seed 3T3-L1 preadipocytes in a suitable culture plate and differentiate them into mature adipocytes.
- On the day of the assay, wash the differentiated adipocytes with PBS.
- Starve the cells by incubating them in serum-free medium for 2-3 hours.

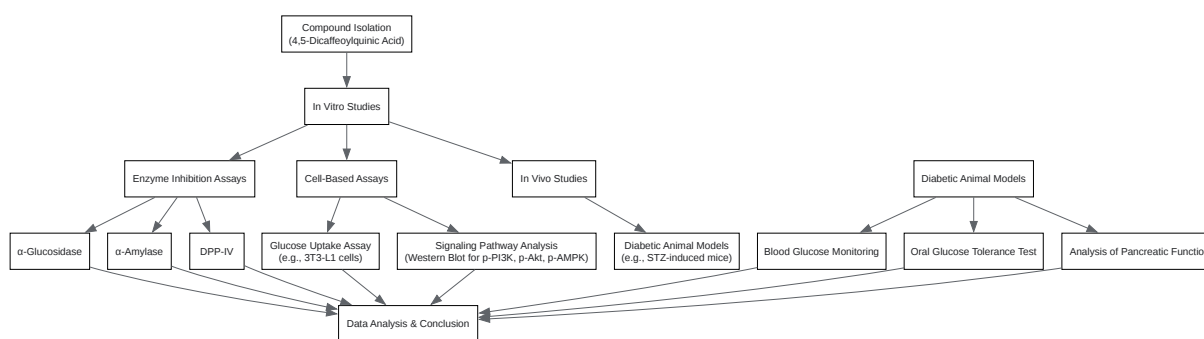
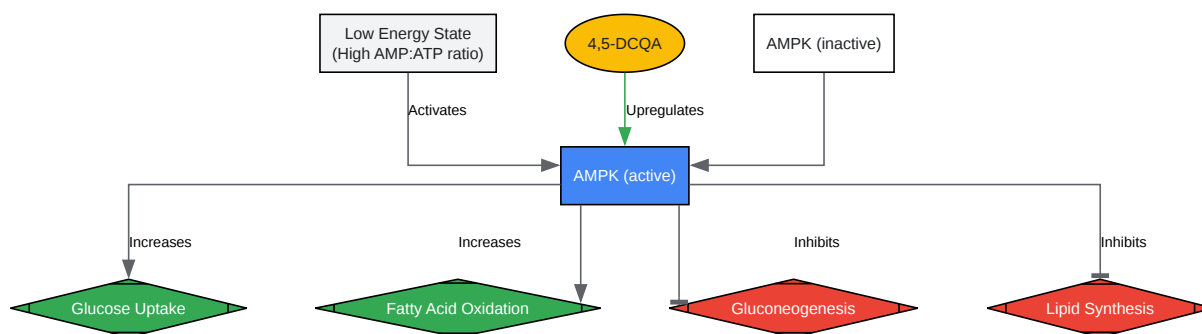
- Replace the medium with KRPH buffer and incubate for 1 hour.[\[10\]](#)
- Treat the cells with various concentrations of the test compound or insulin in KRPH buffer for a specified time (e.g., 30-60 minutes).
- Add 2-NBDG to a final concentration of 50-100 μ M and incubate for an additional 15-30 minutes.
- Terminate the uptake by washing the cells three times with ice-cold PBS.
- Analyze the cellular fluorescence using either a fluorescence microscope or a flow cytometer.
- Quantify the fluorescence intensity to determine the level of glucose uptake.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by **4,5-Dicaffeoylquinic acid** and a typical experimental workflow for assessing its antidiabetic properties.







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